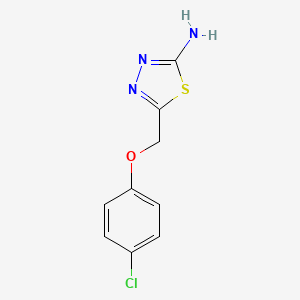

5-((4-Clorofenoxi)metil)-1,3,4-tiadiazol-2-amina

Descripción general

Descripción

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades antibacterianas e inhibidoras de enzimas

Este compuesto se ha utilizado como precursor para la preparación de acetamidas sulfánicas que presentan actividades antibacterianas e inhibidoras de enzimas. Estas actividades son significativas en el desarrollo de nuevos fármacos con menor citotoxicidad, lo cual es crucial para reducir los efectos secundarios en los tratamientos médicos .

Inhibición de la corrosión

Otra aplicación está en los estudios de inhibición de la corrosión. El compuesto se ha estudiado por su eficacia en la protección de metales contra la corrosión, particularmente la aleación de aluminio 6061 en ambientes ácidos. Esto es importante para extender la vida útil de los componentes y estructuras metálicas .

Mecanismo De Acción

Target of Action

The primary target of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine enhances cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter involved in many functions including muscle contraction, heart rate, memory, and learning. The enhanced cholinergic transmission could have downstream effects on these functions .

Pharmacokinetics

The compound exhibits good oral bioavailability, as indicated by its physicochemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to absorb well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This could potentially have effects at the molecular and cellular level, impacting functions such as muscle contraction, heart rate, memory, and learning . The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating its potential as a drug candidate for treating neurodegenerative disorders .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . The compound migrates to the hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress . These factors could influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases. Additionally, 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine interacts with ion channels and modulates their activity, which can affect cellular signaling and function .

Cellular Effects

The effects of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of specific genes, influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine change over time in laboratory settings. The compound exhibits stability under various conditions, including ambient temperature and physiological pH . It can degrade under oxidative and thermal stress . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including dehalogenation and conjugation with glutathione and cysteine . These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its therapeutic and toxic effects. For example, its accumulation in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity at higher doses .

Subcellular Localization

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and cellular energy metabolism .

Actividad Biológica

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole class, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine is C₁₄H₁₄ClN₃OS. The structure features a thiadiazole ring with a chlorophenoxy group, which enhances its lipophilicity and biological activity. The compound's unique configuration is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . By binding to the active site of AChE, it prevents the breakdown of acetylcholine in synaptic clefts, leading to increased neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been associated with various antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a paper disc diffusion technique revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine exhibits anticancer properties. In vitro studies demonstrated its cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 0.28 µg/mL. The compound induces apoptotic cell death and has shown potential in inhibiting tumor growth in vivo .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various thiadiazole derivatives, including 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine, against MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing novel thiadiazole derivatives and assessing their antimicrobial properties. The results showed that compounds similar to 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine displayed strong antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Propiedades

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPMGLZUKMLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353675 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84138-73-8 | |

| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.